(R,S)-Norcotinine-pyridyl-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)/i1D,2D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFANIORDKRCCA-NMRLXUNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662157 | |
| Record name | 5-[(~2~H_4_)Pyridin-3-yl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-70-3 | |
| Record name | 5-(3-Pyridinyl-2,4,5,6-d4)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(~2~H_4_)Pyridin-3-yl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1020719-70-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for Deuterated Nicotine Alkaloid Metabolites
Methodologies for Pyridine (B92270) Ring Deuteration and Isotopic Incorporation
A critical step in synthesizing (R,S)-Norcotinine-pyridyl-d4 is the deuteration of the pyridine ring. Several established methods exist for this process:
Catalytic H-D Exchange: This common method involves exposing a pyridine-containing precursor to a deuterium (B1214612) source, like deuterium gas (D₂) or heavy water (D₂O), with a metal catalyst. chemrxiv.org Catalysts such as palladium on carbon (Pd/C) or platinum are often used. d-nb.info The reaction conditions, including temperature and pressure, can be adjusted to control the extent and location of deuteration.
Base-Mediated H-D Exchange: A base, such as potassium tert-butoxide (KOtBu), can be used to facilitate the exchange of hydrogen for deuterium, often using a deuterated solvent like DMSO-d6 as the deuterium source. d-nb.inforsc.org This method can offer different selectivity compared to metal-catalyzed reactions. rsc.org
Flow Synthesis: Modern flow synthesis methods, sometimes using microwave heating, can improve the efficiency and throughput of H-D exchange reactions with D₂O, offering better control and reducing reaction times compared to traditional batch methods. tn-sanso.co.jp
Organometallic Intermediates: For precise deuterium placement, organometallic intermediates like pyridyllithium can be formed and then quenched with a deuterium source. This allows for highly specific labeling. d-nb.info
Enantioselective Synthesis Approaches for Chiral Deuterated Compounds
Norcotinine (B101708) has a chiral center, meaning it exists in two non-superimposable mirror-image forms called enantiomers, (R)- and (S)-norcotinine. The synthesis of the racemic mixture, (R,S)-Norcotinine, does not require control of stereochemistry. However, producing a single enantiomer requires a specialized approach.
Enantioselective synthesis aims to produce a single enantiomer. ansto.gov.au This can be achieved using:
Chiral Catalysts or Auxiliaries: These substances guide the reaction to favor the formation of one enantiomer over the other. nih.gov
Asymmetric Autocatalysis: In some cases, the product of a reaction can itself act as a catalyst for its own formation, amplifying a small initial enantiomeric excess. oup.comoup.com
Microbial Transformations: Enzymes from microorganisms like Baker's yeast can perform enantioselective reductions, offering a green chemistry approach to obtaining chiral deuterated compounds. ansto.gov.au
For producing individual enantiomers of deuterated norcotinine, a common strategy is to first synthesize the racemic mixture and then separate the enantiomers using chiral chromatography. scispace.com
Specific Synthetic Routes and Precursors for this compound
The synthesis of this compound begins with a deuterated pyridine precursor. A general approach involves the following steps:
Deuteration of a Pyridine Precursor: A suitable starting material, such as 3-bromopyridine (B30812) or pyridine-d5, is used to introduce the deuterium atoms onto the pyridine ring. researchgate.net
Side-Chain Elaboration: The deuterated pyridine ring is then chemically modified to add the pyrrolidinone ring system. A common intermediate in the synthesis of norcotinine is myosmine (B191914). google.com
Reduction and Cyclization: The intermediate is then reduced and cyclized to form the final this compound structure. For example, myosmine can be reduced to nornicotine (B190312). researchgate.netgoogle.com
A known route to synthesize nornicotine-d4 involves the bromination of pyridine-d5, followed by conversion to deuterated nicotinic acid. This is then condensed with N-trimethylsilyl-2-pyrrolidinone to form myosmine-d4, which is finally reduced to nornicotine-d4. researchgate.net
| Precursor/Intermediate | Role in Synthesis |
| Pyridine-d5 | The initial source of the deuterated pyridine ring. researchgate.net |
| 3-Bromopyridine-d4 | An intermediate formed from the bromination of pyridine-d5. researchgate.net |
| Myosmine-d4 | A key intermediate that is reduced to form the final nornicotine structure. researchgate.netgoogle.com |
| Ethyl nicotinate | Can be condensed with N-vinylpyrrolidone to produce myosmine. google.com |
Assessment of Isotopic Purity and Labeling Efficacy in Synthesized Materials
After synthesis, it is crucial to verify the isotopic purity and the location of the deuterium atoms in the this compound molecule. This is accomplished using a combination of analytical techniques. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the exact positions of the deuterium labels. rsc.orgrsc.org
¹H NMR: In the proton NMR spectrum, the signals corresponding to protons that have been replaced by deuterium will be absent or significantly diminished, confirming the regioselectivity of the deuteration. epj-conferences.org
²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing unambiguous confirmation of their presence and chemical environment. nih.govrug.nl
¹³C NMR: Carbon atoms bonded to deuterium will exhibit characteristic splitting patterns and shifts in their signals. ansto.gov.au
A combination of these methods allows for a comprehensive evaluation of the synthesized this compound, ensuring it meets the high purity standards required for its use in scientific research. rsc.orgnih.gov
| Analytical Method | Information Provided |
| Mass Spectrometry (MS) | Confirms the mass increase due to deuteration and quantifies isotopic enrichment. rsc.orgepj-conferences.org |
| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass to confirm the number of deuterium atoms. rsc.org |
| ¹H NMR Spectroscopy | Shows the absence of proton signals at deuterated positions. epj-conferences.org |
| ²H NMR Spectroscopy | Directly detects deuterium atoms and their locations. nih.gov |
| ¹³C NMR Spectroscopy | Shows splitting patterns for carbons attached to deuterium. ansto.gov.au |
Advanced Analytical Methodologies for R,s Norcotinine Pyridyl D4 Quantification and Tracer Studies
Principles and Applications of Isotope Dilution Mass Spectrometry for Quantitative Analysis
Isotope dilution mass spectrometry (IDMS) is a paramount technique for achieving the highest level of accuracy in quantitative analysis. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, (R,S)-Norcotinine-pyridyl-d4—to a sample. This labeled compound, or internal standard, is chemically identical to the endogenous analyte (norcotinine) but has a different mass due to the presence of deuterium (B1214612) atoms. lgcstandards.com
The fundamental advantage of this method is that the internal standard behaves identically to the analyte throughout the entire analytical process, including extraction, derivatization, and ionization. nih.gov Any sample loss or variability during these steps affects both the analyte and the internal standard proportionally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, effectively correcting for procedural inconsistencies. nih.govmyadlm.org
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the most widely used technique for the quantification of norcotinine (B101708) and other nicotine (B1678760) metabolites, employing this compound as an internal standard. oup.comnih.govresearchgate.net These methods offer high sensitivity and selectivity, which are crucial for detecting low concentrations in complex biological samples like urine, oral fluid, and hair. nih.govoup.comnih.gov
Protocols typically involve reversed-phase chromatography for the separation of analytes. For instance, a Discovery® HS F5 HPLC column can be used with a gradient system of ammonium (B1175870) acetate (B1210297) and methanol (B129727) to achieve chromatographic separation. oup.com Another approach uses a Gemini® NX-C18 column, allowing for rapid elution in under 3 minutes. windows.net The mass spectrometer is operated in positive electrospray ionization (ESI) mode, utilizing multiple reaction monitoring (MRM) for data acquisition. oup.comnih.gov In MRM, specific precursor-to-product ion transitions are monitored for both the analyte (norcotinine) and the internal standard (this compound), ensuring unambiguous identification and quantification. nih.govupf.edu For example, transitions for norcotinine might be m/z 163.2 to 80.2 and 118.2, while for norcotinine-d4, they could be m/z 167.2 to 139.2 and 84.2. nih.govresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| HPLC Column | Discovery® HS F5 (100 mm × 4.6 mm, 3 µm) | oup.com |
| Mobile Phase A | 10 mM ammonium acetate with 0.001% formic acid (pH 4.97) | oup.com |
| Mobile Phase B | Methanol | oup.com |
| Flow Rate | 0.6 mL/min | oup.com |
| Ionization Mode | Electrospray Positive Ionization (ESI+) | oup.com |
| MS Acquisition | Multiple Reaction Monitoring (MRM) | oup.comnih.gov |
| Norcotinine MRM Transitions (m/z) | 163.2 → 80.2 (quantifier), 163.2 → 118.2 (qualifier) | nih.gov |
| This compound MRM Transitions (m/z) | 167.2 → 139.2 (quantifier), 167.2 → 84.2 (qualifier) | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While less common than HPLC-MS/MS for this application, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of norcotinine. GC-MS methods often require derivatization of the analytes to increase their volatility and thermal stability. These methods provide excellent chromatographic resolution and are highly specific. unesp.br
In a typical GC-MS approach, after extraction, the sample is introduced into the gas chromatograph, where analytes are separated based on their boiling points and interaction with the stationary phase of the GC column. nih.gov A DB-1701 capillary column is one example used for separation. nih.gov Following separation, the compounds enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound. nih.gov The use of this compound as an internal standard in GC-MS follows the same principles of isotope dilution, correcting for variations in derivatization efficiency and injection volume. researchgate.net
Role of this compound as an Internal Standard in Complex Biological Matrices
The primary role of this compound is to serve as an internal standard to ensure the accuracy and reliability of quantitative methods for norcotinine in various biological samples, including urine, oral fluid, hair, and meconium. nih.govoup.comnih.govnih.govsemanticscholar.org Biological matrices are inherently complex and can significantly interfere with the analytical signal, a phenomenon known as the matrix effect. myadlm.orgnih.gov
Strategies for Compensation of Matrix Effects and Ion Suppression
Matrix effects, particularly ion suppression or enhancement in ESI-based MS, are a major challenge in bioanalysis. myadlm.orgchromatographyonline.com Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.com The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these effects. nih.govmyadlm.org
Because the deuterated standard co-elutes and has nearly identical physicochemical properties to the native analyte, it experiences the same degree of ion suppression or enhancement. nih.govnih.gov Therefore, the ratio of the analyte signal to the internal standard signal remains constant, providing an accurate measurement despite the matrix interference. nih.gov While deuterated standards are highly effective, it's important to note that in some rare cases of severe matrix effects, differential ionization between the analyte and the deuterated standard can occur, although this is not a commonly reported issue for norcotinine analysis. myadlm.org Other strategies to minimize matrix effects include optimizing sample preparation to remove interfering substances and adjusting chromatographic conditions to separate the analyte from the bulk of the matrix components. chromatographyonline.commdpi.com
Method Validation Parameters for Analytical Accuracy, Precision, and Reliability
To ensure the reliability of an analytical method using this compound, it must be rigorously validated according to established guidelines. Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the concentration and the instrument response over a defined range. Calibration curves typically yield correlation coefficients (R²) greater than 0.99. nih.govnih.gov
Accuracy and Precision: Accuracy, expressed as the percent bias from the nominal concentration, and precision, measured as the coefficient of variation (%CV) or relative standard deviation (%RSD), are assessed at multiple concentration levels (low, medium, and high quality controls). Intra-day and inter-day imprecision are typically required to be ≤15-20%. nih.govnih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, often defined by a signal-to-noise ratio of 3. oup.comupf.edu The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10. oup.comupf.edu
Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components, including metabolites and potential interferences. nih.govupf.edu This is often evaluated by analyzing blank matrix samples from multiple sources. nih.gov
Recovery and Matrix Effect: Extraction recovery is determined to assess the efficiency of the sample preparation process. The matrix effect is evaluated to ensure that the internal standard adequately compensates for any ion suppression or enhancement. nih.govnih.gov
| Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | nih.govnih.gov |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LOQ) | oup.comnih.gov |
| Precision (%CV or %RSD) | ≤ 15% (≤ 20% at LOQ) | nih.govnih.govnih.gov |
| LOD (S/N Ratio) | ≥ 3 | oup.comupf.edu |
| LOQ (S/N Ratio) | ≥ 10 | oup.comupf.edu |
| Recovery | Consistent and reproducible | nih.gov |
| Matrix Effect | Compensated by internal standard | nih.govnih.gov |
Optimized Sample Preparation Techniques for Deuterated Norcotinine Analysis
Effective sample preparation is crucial for removing interferences and concentrating the analyte before instrumental analysis. The choice of technique depends on the biological matrix being analyzed. nih.gov
Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up complex samples like urine, plasma, and hair digests. oup.comnih.govaacrjournals.org Cation-exchange cartridges, such as Oasis® MCX, are commonly employed. oup.comaacrjournals.org The general procedure involves conditioning the cartridge, loading the sample (to which this compound has been added), washing away interferences, and finally eluting the analytes with a suitable solvent mixture, such as ammoniated methanol and dichloromethane (B109758)/isopropanol. oup.com
Liquid-Liquid Extraction (LLE): LLE is another common technique used to separate analytes from the sample matrix based on their differential solubility in two immiscible liquids. upf.edu For example, a mixture of dichloromethane can be used to extract nicotine and its metabolites from an alkalinized aqueous sample. upf.edu
Protein Precipitation: For plasma or serum samples, protein precipitation is a simple and rapid way to remove the bulk of proteins. researchgate.net This is often achieved by adding a solvent like acetone (B3395972) or acetonitrile (B52724). researchgate.netnih.gov The supernatant, containing the analytes and the internal standard, is then separated by centrifugation and further processed or directly injected into the LC-MS/MS system. nih.gov
Dilution: For some matrices and highly sensitive instruments, a simple "dilute-and-shoot" approach may be sufficient, where the sample is simply diluted with a suitable solvent before injection. mdpi.com This is often used for urine samples where analyte concentrations are high. nih.govresearchgate.net
Regardless of the method, the crucial first step is the addition of the this compound internal standard to the sample before any processing begins. This ensures that any analyte loss during the multi-step preparation is accurately accounted for in the final quantification. oup.comnih.govresearchgate.net
Enzymatic Hydrolysis for Glucuronide Conjugated Metabolites
In human metabolism, nicotine and its metabolites, including norcotinine, can be conjugated with glucuronic acid to form more water-soluble compounds that are readily excreted in urine. plos.orgnih.govnih.gov To accurately quantify the total amount of norcotinine, it is often necessary to first cleave this glucuronide moiety. This is typically achieved through enzymatic hydrolysis using β-glucuronidase. nih.govsemanticscholar.orgcdc.gov
The process involves incubating the biological sample, such as urine, with a solution of β-glucuronidase, often derived from Helix pomatia. semanticscholar.orgcdc.gov This incubation is typically carried out overnight (around 21 hours) at a controlled temperature of 37°C to ensure complete hydrolysis. plos.orgsemanticscholar.org The enzyme specifically targets the β-D-glucuronide bond, releasing the free form of the metabolite. For instance, a method for analyzing "total" analytes in urine involves treating a diluted sample with β-glucuronidase in an ammonium acetate buffer solution. nih.gov Another study compared analyte concentrations before and after enzymatic hydrolysis and found a significant presence of glucuronide conjugates for cotinine (B1669453) and trans-3'-hydroxycotinine, highlighting the importance of this step for comprehensive metabolite analysis. nih.gov
It is important to note that the efficiency of enzymatic hydrolysis can vary. One study reported hydrolysis efficiencies of 90% for nicotine-N-glucuronide, 80% for cotinine-N-glucuronide, and 15% for OH-cotinine-O-glucuronide. nih.gov Another challenge is that β-glucuronidases are generally more efficient at cleaving O-glucuronides than N-glucuronides. celerion.com Some methods have explored chemical hydrolysis with sodium hydroxide (B78521) as a more efficient alternative for deconjugating N-glucuronides like NNN-N-glucuronide. celerion.com
Following hydrolysis, further sample clean-up is necessary to remove the enzyme and other matrix components that could interfere with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). plos.orgsemanticscholar.org
Table 1: Enzymatic Hydrolysis Conditions for Norcotinine Metabolite Analysis
| Parameter | Condition | Source |
|---|---|---|
| Enzyme | β-glucuronidase (type H-1 from Helix pomatia) | semanticscholar.orgcdc.gov |
| Incubation Temperature | 37°C | plos.orgsemanticscholar.org |
| Incubation Time | ~21 hours (overnight) | plos.orgsemanticscholar.org |
| Buffer | 0.5 M Ammonium Acetate (pH 5.1) | nih.govcdc.gov |
Solid-Phase Extraction (SPE) Protocols for Analyte Enrichment
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological samples prior to chromatographic analysis. nih.govresearchgate.net This method is favored for producing cleaner extracts compared to liquid-liquid extraction. mdpi.com For the analysis of this compound and its non-labeled counterpart, various SPE cartridges and protocols have been developed to achieve high recovery and remove matrix interferences.
Mixed-mode SPE cartridges, such as Oasis MCX and HLB, are frequently employed. mdpi.comnih.gov These cartridges combine different retention mechanisms (e.g., ion exchange and reversed-phase) to effectively isolate a range of nicotine metabolites with varying polarities. nih.govnih.gov A typical SPE protocol involves several steps:
Conditioning: The SPE column is first conditioned with a solvent like methanol, followed by water and a buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6) to activate the stationary phase. nih.govnih.gov
Sample Loading: The biological sample, often pre-treated (e.g., acidified urine or plasma after protein precipitation), is loaded onto the column. nih.govnih.gov
Washing: The column is washed with a series of solutions to remove interfering substances. This may include water, a weak acid like 100 mM hydrochloric acid, and methanol. nih.govnih.gov
Elution: The analytes of interest are eluted from the column using a specific solvent mixture. A common elution solvent is a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2, v/v/v) or methanol containing ammonium hydroxide. nih.govnih.gov
The extraction efficiency of SPE can vary depending on the analyte and the specific protocol used. For norcotinine, recoveries are often high. One study reported recoveries between 88-101% for norcotinine from oral fluid. researchgate.net Another method optimized for moderately polar analytes like cotinine and norcotinine achieved recoveries greater than 90%. nih.gov However, the same method showed lower efficiencies for more polar or nonpolar analytes, highlighting the need to tailor SPE protocols to the specific compounds being analyzed. nih.gov For instance, one comprehensive method for nicotine and its metabolites in plasma and urine reported total extraction recoveries ranging from 52–88% in plasma and 51–118% in urine, which were concentration-dependent. nih.gov
Table 2: Example of a Solid-Phase Extraction Protocol for Norcotinine
| Step | Reagents/Procedure | Source |
|---|---|---|
| SPE Cartridge | CleanScreen DAU or Oasis MCX | nih.govnih.gov |
| Conditioning | Methanol, Water, 0.1 M Sodium Phosphate Buffer (pH 6) | nih.gov |
| Washing | Water, 100 mM Hydrochloric Acid, Methanol | nih.govnih.gov |
| Elution | Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v) | nih.gov |
| Norcotinine Recovery | 88-101% | researchgate.net |
Liquid-Liquid Extraction and Precipitation Methodologies
Liquid-Liquid Extraction (LLE) and protein precipitation are alternative or sometimes complementary sample preparation techniques for the analysis of this compound.
Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. mdpi.com For the extraction of nicotine and its metabolites from urine, a common procedure involves making the sample alkaline with sodium hydroxide and then extracting with an organic solvent mixture, such as 50:50 methylene (B1212753) chloride:diethyl ether. cloudfront.net After separation of the phases, the organic layer containing the analytes is removed, evaporated to dryness, and the residue is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system. cloudfront.net LLE methods have been reported to achieve high recoveries, often over 90%. mdpi.com
Precipitation is primarily used to remove proteins from biological samples like plasma or serum, which can interfere with analysis and damage chromatographic columns. mdpi.comnih.gov This is often achieved by adding a precipitating agent, such as an acid (e.g., 10% trichloroacetic acid) or an organic solvent (e.g., acetonitrile or acetone). plos.orgsemanticscholar.orgnih.govcoresta.org
Acid Precipitation: In one method, 10% aqueous trichloroacetic acid was added to plasma samples, which were then vortexed and centrifuged to pellet the precipitated proteins. nih.gov The resulting supernatant can then be subjected to further cleanup, such as SPE. nih.gov
Organic Solvent Precipitation: A simple and rapid method for serum involves protein precipitation with acetonitrile, followed by online turbulent flow extraction. nih.gov Another approach uses cold acetone to precipitate proteins, salts, and even the exogenous enzyme added during a preceding hydrolysis step. plos.orgsemanticscholar.org This method is noted for its low toxicity and cost-effectiveness. plos.org After centrifugation, the supernatant containing the analyte is processed further. plos.orgsemanticscholar.org
These methods can be used alone or in combination to ensure the sample is sufficiently clean for sensitive and accurate quantification of this compound. nih.govnih.gov
Table 3: Comparison of LLE and Precipitation Methods
| Method | Typical Reagents | Application/Matrix | Key Features | Source |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Methylene chloride, Diethyl ether, Sodium hydroxide | Urine | High recovery (>90%); requires solvent evaporation step. | mdpi.comcloudfront.net |
| Acid Precipitation | Trichloroacetic acid | Plasma | Removes proteins; often followed by SPE. | nih.gov |
| Organic Solvent Precipitation | Acetonitrile, Acetone | Serum, Urine | Fast, simple, removes proteins and other interferences. | plos.orgsemanticscholar.orgnih.gov |
Elucidation of Metabolic Pathways and Enzyme Kinetics Through Isotopic Tracing
In Vitro Metabolic Studies of Norcotinine (B101708) Formation Pathways
In vitro studies utilizing human liver microsomes and recombinant enzymes have been instrumental in dissecting the specific contributions of various enzyme systems to the formation of norcotinine. These controlled experimental setups allow for the precise measurement of enzyme activity and the identification of key metabolic routes.
Cytochrome P450 Enzyme System Contributions (e.g., CYP2A6, CYP2B6, CYP2A13)
The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP2A and CYP2B subfamilies, plays a central role in the metabolism of nicotine (B1678760) and its derivatives.
CYP2A6: This is the primary enzyme responsible for the hepatic metabolism of nicotine to cotinine (B1669453). aacrjournals.orgresearchgate.net It also catalyzes the further metabolism of cotinine. In vitro studies have demonstrated that CYP2A6 is involved in the formation of norcotinine from cotinine. umn.edu In fact, N-(hydroxymethyl)norcotinine has been identified as a major product of CYP2A6-catalyzed cotinine metabolism, which can then be deformylated to generate norcotinine. researchgate.netacs.org The formation of norcotinine relative to other metabolites like 3-hydroxycotinine (B1251162) increases over time in these in vitro systems. researchgate.net CYP2A6 can also catalyze the N-demethylation of nicotine to form nornicotine (B190312), albeit as a minor pathway. nih.govnih.gov
CYP2A13: This extrahepatic enzyme, predominantly expressed in the respiratory tract, is a highly efficient catalyst for the metabolism of various tobacco-related compounds. nih.govwikigenes.org While its primary role in the liver is minimal due to low expression, CYP2A13 is capable of metabolizing cotinine. pharmgkb.orgpharmgkb.org However, unlike CYP2A6, the major product of CYP2A13-catalyzed cotinine metabolism is 5'-hydroxycotinine, with N-(hydroxymethyl)norcotinine being a minor product. acs.org CYP2A13 also exhibits higher intrinsic clearance for nicotine N-demethylation to nornicotine compared to CYP2A6 in some experimental systems. nih.gov
Table 1: Kinetic Parameters of Nicotine and Cotinine Metabolism by CYP Enzymes
| Enzyme | Substrate | Major Product(s) | Apparent K_m (μM) | V_max (nmol/min/nmol) | Reference |
| CYP2A6 | Nicotine | Cotinine, Nornicotine | 49 ± 12 (for nornicotine) | - | nih.gov |
| CYP2B6 | Nicotine | Nornicotine | 550 ± 46 | - | nih.gov |
| CYP2A13 | Nicotine Δ5′(1′)iminium ion | Cotinine, trans-3′-Hydroxycotinine | 28 ± 4 | 12.9 ± 0.7 | nih.gov |
| CYP2A6 | Cotinine | N-(hydroxymethyl)norcotinine | >500 | - | nih.gov |
| CYP2A13 | Cotinine | 5'-Hydroxycotinine | - | - | acs.org |
Data presented as mean ± standard deviation where available.
Investigation of Cotinine as a Primary Precursor to Norcotinine
Cotinine, the major metabolite of nicotine, is a significant precursor to norcotinine. ontosight.ai Norcotinine is formed via the N-demethylation of cotinine. restek.com In vitro studies using human liver microsomes and recombinant CYP2A6 have confirmed that cotinine is metabolized to norcotinine, often proceeding through an N-(hydroxymethyl)norcotinine intermediate. researchgate.netacs.orgnih.gov While norcotinine accounts for a small percentage of the total nicotine dose excreted, the pathway from cotinine is a key source of its formation. nih.gov
In Vivo Metabolic Studies Employing Deuterated Tracers for Pathway Delineation
The use of deuterated tracers, such as (R,S)-Norcotinine-pyridyl-d4, in in vivo studies provides a powerful method for tracing metabolic fates and understanding the dynamics of metabolite formation and elimination in a whole-organism context. The stable isotope label allows for the differentiation of the administered compound and its metabolites from endogenous pools.
Differentiation of Norcotinine Origins: Cotinine vs. Nornicotine Metabolism
Norcotinine is a metabolite that can be formed from two different precursors: cotinine and nornicotine. nih.gov Distinguishing the contribution of each pathway is crucial for a comprehensive understanding of nicotine metabolism. The use of deuterium-labeled compounds is a key strategy in these investigations. nih.gov
Studies have demonstrated that nornicotine is formed from the metabolic N-demethylation of nicotine. nih.govumn.edu Subsequently, norcotinine can be produced from nornicotine. researchgate.netresearchgate.net Concurrently, norcotinine is also a known metabolite of cotinine. nih.gov By administering deuterium-labeled nicotine or cotinine, researchers can trace the metabolic fate of these compounds. For instance, the administration of deuterium-labeled nicotine leads to the excretion of deuterium-labeled nornicotine in the urine of smokers. nih.gov
Research has shown that the majority of urinary nornicotine is derived from the metabolism of nicotine, with a smaller fraction originating directly from tobacco. nih.gov This highlights the importance of metabolic pathways in determining the levels of minor tobacco alkaloids and their metabolites in the body.
Enzymatic Kinetic Characterization Utilizing Deuterated Substrates
Deuterated substrates are powerful tools for investigating the kinetics of enzyme-catalyzed reactions. ansto.gov.auwikipedia.org The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. wikipedia.orgnih.gov This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step. nih.govunl.edu The use of compounds like this compound and other deuterated analogs provides valuable insights into enzyme mechanisms, reaction rates, and substrate affinities. ansto.gov.au
Determination of Enzyme Reaction Rates and Substrate Affinities
The study of enzyme kinetics involves measuring reaction rates under varying conditions to understand the enzyme's catalytic mechanism and its interaction with substrates. wikipedia.org Key parameters in enzyme kinetics include the maximum reaction rate (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of substrate affinity. wikipedia.org
The cytochrome P450 (CYP) family of enzymes, particularly CYP2A6, plays a major role in the metabolism of nicotine and its metabolites, including the conversion of cotinine to norcotinine. nih.govnih.govresearchgate.net By using deuterated substrates in in vitro experiments with purified enzymes or liver microsomes, researchers can determine the kinetic parameters for specific metabolic pathways.
Below is an interactive table summarizing hypothetical kinetic data that could be obtained from such studies.
| Substrate | Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) |
| (R,S)-Norcotinine | CYP2A6 | 50 | 100 |
| This compound | CYP2A6 | 52 | 85 |
| Cotinine | CYP2A6 | 25 | 250 |
| Cotinine-d3 | CYP2A6 | 26 | 200 |
This table presents hypothetical data for illustrative purposes.
Investigation of Enzyme Inactivation Mechanisms During Metabolism
Some metabolic processes can lead to the inactivation of the enzyme responsible for the reaction, a phenomenon known as mechanism-based inactivation. nih.govnih.govfiveable.me This occurs when an enzyme converts a substrate into a reactive intermediate that then covalently binds to and inactivates the enzyme. researchgate.netcolab.ws Investigating these inactivation mechanisms is crucial for understanding drug-drug interactions and individual variability in drug metabolism.
Studies have shown that both CYP2A6 and the related enzyme CYP2A13 are inactivated during nicotine metabolism. nih.govnih.gov This inactivation is time- and concentration-dependent and appears to be caused by a metabolite rather than nicotine itself. nih.govresearchgate.net The nicotine Δ5′(1′)iminium ion has been identified as a key intermediate that can act as a mechanism-based inactivator of both CYP2A6 and CYP2A13. nih.govresearchgate.net
The use of deuterated substrates can help to elucidate the specific steps leading to enzyme inactivation. By observing how isotopic substitution at different positions on the substrate molecule affects the rate of inactivation, researchers can pinpoint the metabolic activation step responsible for generating the reactive species.
For example, if deuteration of a specific position slows down the rate of enzyme inactivation, it suggests that the C-H bond at that position is broken during the formation of the inactivating metabolite. This level of mechanistic detail is invaluable for predicting the potential for drug-induced enzyme inactivation.
Below is a data table illustrating hypothetical findings on enzyme inactivation.
| Enzyme | Substrate | Inactivation Rate (k_inact) (min⁻¹) | Half-life (t₁/₂) (min) |
| CYP2A13 | Nicotine | 0.1 | 7 |
| CYP2A13 | Nicotine-d4 | 0.05 | 14 |
| CYP2A6 | Nicotine Δ5′(1′)iminium ion | 0.08 | 8.7 |
| CYP2A6 | Deuterated Nicotine Δ5′(1′)iminium ion | 0.04 | 17.4 |
This table presents hypothetical data based on findings that inactivation occurs and is affected by the substrate. nih.govresearchgate.net
Computational and Theoretical Approaches in Norcotinine Metabolism Research
Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method to investigate the intricate mechanisms of metabolic reactions. acs.org By calculating the electronic structure and energies of molecules, DFT can map out the potential energy surfaces of reactions, identifying transition states and reaction intermediates. This allows for a detailed understanding of the reaction pathways and the factors that control them.
In the context of norcotinine (B101708) and related compounds, DFT calculations have been instrumental in several key areas:
Activation of Carcinogenic Nitrosamines: DFT studies have been performed to understand the metabolic activation of N'-Nitrosonornicotine (NNN), a carcinogenic compound for which norcotinine is a minor metabolite. researchgate.net These calculations have unraveled possible activation pathways, including hydroxylation at various positions, N-oxidation, and the formation of norcotinine itself. researchgate.net The results highlight a competition between metabolic pathways that lead to detoxification and those that result in the formation of carcinogenic agents. researchgate.net
Mechanism of Hydroxylation: The hydroxylation of nicotine (B1678760) and its metabolites, a critical step in their metabolism often catalyzed by Cytochrome P450 (CYP) enzymes, has been a focus of DFT studies. mdpi.comnih.gov These studies have detailed the multi-step process involving hydrogen atom abstraction followed by a rebound step. mdpi.comnih.gov By calculating the energy barriers for these steps, researchers can predict the likelihood of different metabolic transformations. mdpi.comnih.gov
Role of Water in Catalysis: DFT calculations have also shed light on the role of the cellular environment, such as the presence of water molecules, in influencing reaction mechanisms. For instance, in the nornicotine-catalyzed aqueous aldol (B89426) reaction, DFT studies have shown that water participates directly in the reaction, leading to a two-step mechanism that is different from the process in organic solvents. researchgate.netnih.gov
The use of (R,S)-Norcotinine-pyridyl-d4 in metabolic studies, when analyzed alongside computational data, can help to experimentally validate the predicted mechanisms. The deuterium (B1214612) labeling can lead to kinetic isotope effects, which can be predicted by DFT calculations and then compared with experimental observations to confirm the rate-determining steps of the reaction.
Molecular Dynamics Simulations for Enzyme-Substrate and Metabolite Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between small molecules, like norcotinine, and the enzymes responsible for their metabolism. numberanalytics.com By simulating the motions of atoms over time, MD can reveal how a substrate binds to an enzyme's active site, the conformational changes that occur during the binding process, and the specific interactions that stabilize the enzyme-substrate complex. mdpi.commpg.de
Key insights from MD simulations in the study of nicotine and its metabolites include:
Enzyme-Substrate Binding: MD simulations have been used to study the binding of nicotine and its metabolites to various enzymes, including Cytochrome P450s. nih.govnih.gov These simulations can identify the key amino acid residues involved in substrate recognition and binding, providing a basis for understanding enzyme specificity. nih.govnih.gov For example, studies have highlighted the importance of specific residues in orienting the substrate within the active site for efficient catalysis. nih.gov
Conformational Dynamics: Enzymes are not static entities, and their flexibility is often crucial for their function. mdpi.com MD simulations can capture the conformational changes that enzymes undergo, such as the opening and closing of access channels to the active site. nih.gov These dynamic events can be critical for the entry of substrates and the release of products. nih.gov
Predictive Modeling of Metabolic Pathways and Product Formation
Predictive modeling has become an increasingly important tool in the study of drug metabolism. numberanalytics.com By integrating various types of data, including chemical structure information, experimental metabolic data, and computational predictions, these models can forecast the likely metabolic fate of a compound. biorxiv.orglbl.gov
Different approaches to predictive modeling in the context of norcotinine metabolism include:
Genome-Scale Metabolic Models (GSMMs): These models provide a comprehensive framework for understanding the metabolic capabilities of an organism. numberanalytics.com By simulating the flow of metabolites through the entire metabolic network, GSMMs can predict how a compound like norcotinine might be processed by the cell. numberanalytics.com
Machine Learning Approaches: Machine learning algorithms can be trained on existing metabolic data to predict the metabolic pathways for new compounds. lbl.govnih.gov These methods can identify patterns in the data that are not immediately obvious, leading to new insights into metabolic processes. lbl.govnih.gov For example, machine learning models have been developed to predict the sites of metabolism on a molecule and the likelihood of different metabolic reactions occurring. acs.org
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models relate the chemical structure of a compound to its biological activity, including its metabolic stability and the formation of specific metabolites. These models can be used to predict the metabolic profile of a compound based on its structural features.
The data generated from studies using this compound can be a valuable input for these predictive models. The deuterated standard helps in the accurate quantification of norcotinine and its metabolites, providing high-quality data for training and validating predictive models. scholaris.ca This, in turn, can improve the accuracy of predictions for other, similar compounds.
Elucidating Stereochemical Aspects and Isomer-Specific Biotransformation of Norcotinine
The stereochemistry of a molecule can have a profound impact on its biological activity and metabolic fate. mdpi.com Norcotinine exists as a racemic mixture of (R)- and (S)-enantiomers, and it is likely that these enantiomers are metabolized differently by the body's enzymes. researchgate.net Computational methods are well-suited to investigate these stereochemical aspects of metabolism.
Computational approaches to studying isomer-specific biotransformation include:
Molecular Docking: This technique can be used to predict the preferred binding orientation of each enantiomer of norcotinine within the active site of a metabolic enzyme. mdpi.comresearchgate.net By comparing the docking scores and binding poses of the (R)- and (S)-enantiomers, it is possible to predict which isomer will be a better substrate for the enzyme. mdpi.comresearchgate.net
DFT Calculations: DFT can be used to calculate the energy barriers for the metabolic reactions of each enantiomer. mdpi.comresearchgate.net A lower energy barrier for one enantiomer would suggest that it is metabolized more readily than the other. mdpi.comresearchgate.net
MD Simulations: MD simulations can be used to study the dynamic behavior of each enantiomer within the enzyme's active site. These simulations can reveal differences in the stability of the enzyme-substrate complex and the conformational changes that occur during the catalytic cycle for each isomer.
The use of this compound, which is a racemic mixture, is important in this context. When used as an internal standard, it allows for the accurate quantification of the individual enantiomers of norcotinine in biological samples, provided that a chiral separation method is used. This experimental data can then be directly compared with the predictions from computational models to validate their accuracy and to gain a deeper understanding of the stereoselective metabolism of norcotinine.
Future Directions and Emerging Research Avenues for R,s Norcotinine Pyridyl D4 Research
Development of Novel Isotopic Labeling Strategies for Comprehensive Metabolite Profiling
While (R,S)-Norcotinine-pyridyl-d4 is essential for quantifying a single metabolite, future research is moving towards more dynamic and comprehensive methods. Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that uses substrates labeled with stable isotopes, like carbon-13 (¹³C), to trace the transformation of molecules through metabolic networks. semanticscholar.orgmdpi.com This approach allows for a large-scale reconstruction of metabolic pathways. semanticscholar.orgmdpi.com
Future strategies could involve using precursors like ¹³C-glucose or deuterated nicotine (B1678760) (Nicotine-d4) as tracers. acs.orgsemanticscholar.org By administering these tracers, researchers can follow the labeled atoms as they are incorporated into a wide array of downstream metabolites. High-resolution mass spectrometry can then identify and quantify these labeled products, revealing not only the presence of metabolites but also the rate and flow (flux) of the metabolic pathways. nih.govacs.org This approach has already been successfully used to profile the metabolites of other tobacco-related compounds, identifying previously unknown metabolic products. nih.govacs.org The development of computational tools designed to analyze complex data from stable isotope-labeling experiments will be crucial for interpreting these intricate metabolic maps. acs.org
Key applications of novel isotopic labeling strategies:
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions in real-time.
Biomarker Discovery: Identifying new metabolites that can serve as indicators of exposure or disease. mdpi.com
Pathway Elucidation: Mapping the complete metabolic fate of nicotine and identifying novel biotransformation pathways. nih.gov
Integration with Multi-Omics Approaches for Systems-Level Understanding of Nicotine Metabolism
To achieve a holistic understanding of how nicotine affects biological systems, data from metabolomics must be integrated with other "omics" fields, such as genomics, transcriptomics, and proteomics. igi-global.com This multi-omics approach promises to connect an individual's genetic makeup with their unique metabolic response to nicotine. nih.gov
This compound plays a foundational role in the metabolomics component of this integrated approach by ensuring accurate metabolite quantification. researchgate.net For instance, genomics can identify genetic variations in metabolic enzymes like Cytochrome P450 2A6 (CYP2A6), which is the primary enzyme responsible for metabolizing nicotine to cotinine (B1669453). nih.govnih.gov Transcriptomics can then reveal how nicotine exposure alters the expression of genes related to this and other pathways. frontiersin.org Proteomics provides information on the levels of the actual enzymes and other proteins involved.
By integrating these datasets, researchers can build comprehensive models that explain the significant inter-individual variation seen in nicotine metabolism. nih.gov Machine learning and other advanced analytical methods will be essential to combine these large datasets and identify key pathways and regulatory networks involved in nicotine dependence and its health consequences. nih.govmdpi.com This integrated approach can lead to personalized risk assessments and cessation strategies. igi-global.com
Advanced Computational Modeling for Complex Metabolic Networks and Inter-Individual Variability
Advanced computational models are becoming indispensable for simulating the complex dynamics of nicotine metabolism. Physiologically Based Pharmacokinetic (PBPK) models are mathematical representations of the body that predict the absorption, distribution, metabolism, and excretion (ADME) of compounds like nicotine and its metabolites. nih.govnih.govfrontiersin.org These models incorporate physiological parameters (e.g., organ blood flow, tissue volumes) and biochemical data (e.g., enzyme kinetics) to simulate concentration-time profiles of substances in various tissues, including the brain. nih.gov
Data derived from studies using this compound can be used to develop and validate these PBPK models, ensuring they accurately reflect the real-world kinetics of nicotine metabolites. nih.gov PBPK models have been developed to describe the disposition of nicotine and cotinine in different populations, including pregnant women, and can simulate various exposure scenarios, from traditional cigarettes to nicotine replacement therapies. nih.govfrontiersin.org
Future computational work will focus on:
Integrating Genetic Variability: Incorporating data on genetic polymorphisms (e.g., in CYP2A6) to predict how an individual's genetic makeup will affect their metabolic profile. nih.gov
Modeling Complex Interactions: Simulating how factors like diet, other drugs, and disease states influence nicotine metabolism.
Improving Risk Assessment: Using these models for more accurate "forward dosimetry," which estimates internal exposure levels from external sources. mdpi.com
Potential Applications in the Study of Environmental Transformation Pathways of Nicotine Metabolites
Nicotine and its metabolites are now recognized as environmental contaminants, entering ecosystems through sources like cigarette butt disposal and wastewater. researchgate.netmdpi.com Nicotine has been detected in surface waters, groundwater, and soil. researchgate.netmdpi.com While cotinine is often considered a primary biomarker for this pollution, other metabolites like norcotinine (B101708) also play a role. mdpi.com
Isotopically labeled standards like this compound are crucial for accurately measuring the low concentrations of these metabolites in environmental samples. researchgate.net Future research can expand the use of such labeled compounds to trace the fate and transformation of nicotine metabolites in the environment. For example, by "spiking" soil or water samples with labeled norcotinine, researchers can study its degradation rates, identify the breakdown products, and understand the microbial or chemical processes involved. nih.gov
There is limited information on the complete environmental transformation pathways of nicotine. mdpi.com Studies have shown that nicotine can be degraded by bacteria and photocatalytic oxidation, but the full picture is incomplete. nih.govresearchgate.net Using labeled compounds like this compound in controlled laboratory studies will help elucidate these degradation pathways, assess the potential for bioaccumulation, and determine the ecotoxicity of the various transformation products. nih.govacs.org This knowledge is vital for assessing the large-scale environmental impact of tobacco product waste. researchgate.net
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the structural integrity and isotopic purity of (R,S)-Norcotinine-pyridyl-d4?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the stereochemistry (R/S configuration) and deuterium labeling positions. Pair this with high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (>98% deuterium incorporation). Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) can further validate purity by separating and quantifying potential non-deuterated impurities .
- Data Considerations : Include retention time consistency in LC, isotopic peak patterns in MS, and absence of non-deuterated fragments in MS/MS spectra.
Q. How should researchers design controlled experiments to assess the stability of this compound under varying storage conditions?
- Methodological Answer : Apply a factorial design with variables such as temperature (e.g., -80°C, 4°C, 25°C), humidity, and light exposure. Use stability-indicating assays (e.g., LC-MS/MS) to quantify degradation products over time. Follow NIH guidelines for preclinical reporting to ensure reproducibility, including explicit documentation of storage buffers and container materials .
- Statistical Framework : Analyze degradation kinetics using Arrhenius equations for temperature-dependent stability predictions .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding the metabolic pathways of this compound in in vitro vs. in vivo models?
- Methodological Answer : Conduct parallel in vitro (hepatocyte or microsomal assays) and in vivo (rodent pharmacokinetic) studies under identical experimental conditions. Use stable isotope tracing to differentiate host vs. microbial metabolism in in vivo models. Apply structural equation modeling (SEM) to identify confounding variables (e.g., enzyme induction, tissue-specific uptake) that may explain discrepancies .
- Data Contradiction Analysis : Compare metabolite half-lives, AUC values, and isotopic dilution effects across models. Report effect sizes with 95% confidence intervals to quantify uncertainty .
Q. What experimental strategies are critical for evaluating the isotopic effect of deuterium in this compound on receptor binding affinity?
- Methodological Answer : Perform competitive binding assays (e.g., radioligand displacement) using both deuterated and non-deuterated analogs. Control for solvent isotope effects by using deuterated buffers in parallel experiments. Apply surface plasmon resonance (SPR) to measure kinetic parameters (Kon/Koff) and assess whether deuterium labeling alters binding thermodynamics .
- Advanced Analysis : Use molecular dynamics simulations to model hydrogen/deuterium isotope effects on ligand-receptor interactions, focusing on bond vibrational energy differences .
Q. How can longitudinal study designs address variability in the pharmacokinetic (PK) profiling of this compound across heterogeneous populations?
- Methodological Answer : Adopt a three-wave panel design (baseline, intermediate, long-term follow-up) to track PK parameters (Cmax, Tmax, half-life) in diverse cohorts. Stratify participants by covariates such as CYP2A6 genotype (critical for nicotine metabolism) and BMI. Use mixed-effects models to account for intra-individual variability and missing data .
- Ethical & Practical Considerations : Ensure sample size adequacy via power analysis and adhere to CONSORT guidelines for translational PK studies .
Methodological Frameworks for Contradiction Analysis
-
SPIDER Framework : Apply this qualitative synthesis tool to dissect contradictory results in metabolomics studies. For example:
-
FINER Criteria : Evaluate research questions for feasibility (e.g., deuterated compound availability), novelty (e.g., unexplored CYP2B6 interactions), and relevance (e.g., implications for nicotine addiction therapeutics) .
Key Data Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
